4-Methyl-3-nitrophenyl isocyanate

Description

The exact mass of the compound 4-Methyl-3-nitrophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158456. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-3-nitrophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitrophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

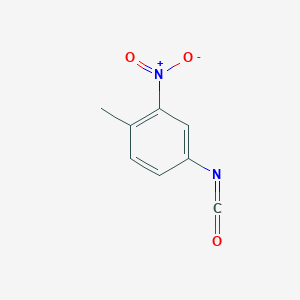

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIORBBLUSMONPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065500 | |

| Record name | 4-Methyl-3-nitrophenylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-69-7 | |

| Record name | 4-Isocyanato-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13471-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-isocyanato-1-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-isocyanatotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-isocyanato-1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-3-nitrophenylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Methyl-3-nitrophenyl isocyanate (CAS No. 13471-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenyl isocyanate, a versatile reagent with potential applications in pharmaceutical and chemical research. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its reactivity, particularly with amino acids. Furthermore, it explores the potential biological activities of this compound, including its cytotoxicity against cancer cell lines and its antimicrobial properties. This guide also delves into the molecular mechanisms potentially underlying its biological effects, with a focus on the induction of apoptosis and modulation of the NF-κB signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research setting.

Chemical and Physical Properties

4-Methyl-3-nitrophenyl isocyanate is a reactive organic compound characterized by the presence of an isocyanate functional group, a nitro group, and a methyl group attached to a benzene ring. These functional groups contribute to its chemical reactivity and potential biological activity. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 13471-69-7 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| Appearance | Yellow solid | - |

| Melting Point | 51-54 °C | - |

| Boiling Point | 113-118 °C at 3 mmHg | - |

| Purity | ≥98% | - |

Synthesis of 4-Methyl-3-nitrophenyl isocyanate

The synthesis of 4-Methyl-3-nitrophenyl isocyanate can be achieved via the phosgenation of 4-methyl-3-nitroaniline. This method is analogous to the preparation of other aryl isocyanates.[2]

Experimental Protocol: Synthesis from 4-Methyl-3-nitroaniline

Materials:

-

Phosgene (handle with extreme caution in a well-ventilated fume hood)

-

Dry ethyl acetate

-

Dry carbon tetrachloride

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and gas inlet tube

-

Separatory funnel

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of 4-methyl-3-nitroaniline in dry ethyl acetate.

-

Saturate the solution with phosgene gas at room temperature, ensuring an excess of phosgene. This step should be performed with vigorous stirring in a fume hood with appropriate safety measures.

-

The reaction mixture will form a precipitate of 4-methyl-3-nitrophenylamine hydrochloride. Continue the addition of phosgene until the precipitate dissolves.

-

Gently heat the solution to reflux to ensure the complete reaction.

-

After the reaction is complete, distill off the ethyl acetate.

-

The crude residue, containing the isocyanate and byproducts, is then treated with hot, dry carbon tetrachloride.

-

Filter the hot solution to remove any insoluble impurities.

-

Partially distill the carbon tetrachloride to concentrate the solution.

-

Cool the solution to induce crystallization of 4-Methyl-3-nitrophenyl isocyanate.

-

Quickly filter the crystals and wash with a small amount of cold, dry carbon tetrachloride.

-

The final product can be further purified by recrystallization from dry carbon tetrachloride.

Safety Note: Phosgene is a highly toxic gas. All manipulations should be carried out in a certified fume hood by trained personnel with appropriate personal protective equipment.

Synthesis Workflow

Reactivity and Applications in Drug Development

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity makes 4-Methyl-3-nitrophenyl isocyanate a valuable building block in organic synthesis and a useful tool in drug development.

Reaction with Amino Acids

Isocyanates are known to react with the N-terminal amino groups of peptides and proteins.[5][6] This reaction can be utilized for the derivatization of peptides for analytical purposes or for the synthesis of novel peptide-based therapeutics.

Experimental Protocol: Reaction with N-terminal Valine

A general method for the synthesis of N-terminal valine adducts of isocyanates involves the use of a precursor to avoid handling the reactive isocyanate directly.[5]

Materials:

-

N-[(4-nitrophenyl)carbamate]valine methylamide (NPCVMA)

-

4-Methyl-3-nitroaniline

-

Dry, inert solvent (e.g., dichloromethane)

-

Stirring apparatus

Procedure:

-

Dissolve NPCVMA in a dry, inert solvent under an inert atmosphere.

-

Add 4-methyl-3-nitroaniline to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

The resulting carbamoylated valine derivative can be isolated and purified using standard chromatographic techniques.

-

The carbamoylated product can be cyclized to the corresponding hydantoin under acidic conditions for analytical purposes.

Reaction Workflow

Biological Activity

Nitroaromatic compounds are known to exhibit a range of biological activities. The presence of the nitro group in 4-Methyl-3-nitrophenyl isocyanate suggests that it may possess cytotoxic and antimicrobial properties.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound can be evaluated against various cancer cell lines using the MTT assay.[7][8][9]

Experimental Protocol: MTT Assay

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Methyl-3-nitrophenyl isocyanate (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-Methyl-3-nitrophenyl isocyanate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial properties of 4-Methyl-3-nitrophenyl isocyanate can be assessed using standard methods such as broth or agar dilution to determine the minimum inhibitory concentration (MIC).[10][11]

Experimental Protocol: Broth Dilution Method

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

4-Methyl-3-nitrophenyl isocyanate (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a serial dilution of 4-Methyl-3-nitrophenyl isocyanate in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Action

Induction of Apoptosis

Isocyanates have been shown to induce apoptosis in various cell types, often through a mitochondrial-mediated pathway involving the production of reactive oxygen species (ROS).[12][13] This can lead to the activation of caspases and subsequent cell death.

Modulation of NF-κB Signaling

The inflammatory response induced by some isocyanates may involve the activation of the NF-κB signaling pathway.[14][15] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its activation can be a critical event in the cellular response to chemical stressors.

Conclusion

4-Methyl-3-nitrophenyl isocyanate is a reactive chemical with significant potential for application in drug discovery and development. Its synthesis is achievable through established methods, and its reactivity with nucleophiles, particularly amino acids, makes it a valuable tool for creating novel molecular entities. Preliminary evidence from related compounds suggests that it may exhibit interesting biological activities, including cytotoxicity and antimicrobial effects, potentially mediated through the induction of apoptosis and modulation of inflammatory signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This guide provides a foundational resource for researchers embarking on the study of 4-Methyl-3-nitrophenyl isocyanate.

References

- 1. scbt.com [scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Methyl-3-nitroaniline 97 119-32-4 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of isocyanate-induced apoptosis, oxidative stress, and inflammation in cultured human neutrophils: isocyanate-induced neutrophils apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-3-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-3-nitrophenyl isocyanate (CAS No: 13471-69-7), a chemical intermediate of interest in various research and development applications. This document collates available data on its physical characteristics, spectroscopic profile, reactivity, and safety considerations. Detailed experimental protocols for the determination of key properties are also presented to aid in laboratory practices.

Chemical and Physical Properties

4-Methyl-3-nitrophenyl isocyanate is a yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₃ | [2] |

| Molecular Weight | 178.14 g/mol | [3][4] |

| Melting Point | 51-54 °C | [3][4] |

| Boiling Point | 113-118 °C at 3 mmHg | [3][4] |

| Density (estimate) | 1.4114 g/cm³ | [1] |

| Refractive Index (estimate) | 1.6000 | [1] |

| Flash Point | >111.67 °C (>233 °F) | [1] |

| Appearance | Yellow crystals | [1] |

| Moisture Sensitivity | Sensitive | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Methyl-3-nitrophenyl isocyanate.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of 4-Methyl-3-nitrophenyl isocyanate has been recorded on a Bruker Tensor 27 FT-IR instrument.[5] The spectrum is characterized by a strong, sharp absorption band in the region of 2250-2280 cm⁻¹, which is indicative of the isocyanate (-N=C=O) functional group. Other significant absorptions include those corresponding to the aromatic C-H stretching, C=C ring stretching, and the symmetric and asymmetric stretching of the nitro (-NO₂) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A ¹³C NMR spectrum for 4-Methyl-3-nitrophenyl isocyanate has been reported, with the sample dissolved in deuterated chloroform (CDCl₃).[6] The spectrum would be expected to show distinct signals for the eight carbon atoms in the molecule, with the isocyanate carbon appearing in the characteristic downfield region.

¹H NMR: While a specific ¹H NMR spectrum for 4-Methyl-3-nitrophenyl isocyanate was not found in the searched literature, spectra for analogous compounds such as 4-nitrophenyl isothiocyanate and 4-methyl-3-nitrophenol are available.[7][8] Based on the structure, the ¹H NMR spectrum of 4-Methyl-3-nitrophenyl isocyanate in a solvent like CDCl₃ would be expected to show a singlet for the methyl protons and a complex multiplet pattern for the three aromatic protons.

Mass Spectrometry

Specific mass spectrometry data for 4-Methyl-3-nitrophenyl isocyanate was not explicitly found. However, the fragmentation of aromatic nitro compounds and isocyanates is well-documented.[9] Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 178. Subsequent fragmentation could involve the loss of NO₂, CO, and other characteristic fragments.

Reactivity and Stability

4-Methyl-3-nitrophenyl isocyanate is a reactive chemical, primarily due to the presence of the isocyanate group.

-

Reactivity with Nucleophiles: The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water.[10] The reaction with alcohols yields carbamates (urethanes), while the reaction with amines produces ureas. These reactions are typically fast and exothermic. The kinetics of the reaction of aryl isocyanates with alcohols have been studied, and the presence of electron-withdrawing groups like the nitro group is known to increase the reaction rate.[11][12]

-

Moisture Sensitivity: The compound is sensitive to moisture.[1] It reacts with water to form an unstable carbamic acid, which then decomposes to form 4-methyl-3-nitroaniline and carbon dioxide. This reactivity necessitates handling and storage under anhydrous conditions.

Experimental Protocols

The following are generalized experimental protocols for the determination of key physicochemical properties. These should be adapted based on the specific equipment and safety protocols of the user's laboratory.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination:

Caption: Workflow for melting point determination.

Boiling Point Determination (under reduced pressure)

Due to the high boiling point at atmospheric pressure, the determination is typically carried out under reduced pressure to prevent decomposition.

Workflow for Boiling Point Determination:

Caption: Workflow for boiling point determination.

Density Determination

The density of a solid can be determined by the displacement method using a liquid in which the solid is insoluble and non-reactive.

Workflow for Density Determination:

Caption: Workflow for density determination.

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the solute in a given solvent.

Workflow for Solubility Determination:

Caption: Workflow for qualitative solubility determination.

Biological Activity

Direct studies on the biological activity of 4-Methyl-3-nitrophenyl isocyanate are limited in the publicly available literature. However, the broader class of isocyanates is known to have significant biological effects. Isocyanates are recognized as respiratory and dermal sensitizers.[13] Methyl isocyanate, a related compound, is known to be extremely toxic upon acute exposure and has been classified as a Group D substance (not classifiable as to human carcinogenicity) by the EPA.[14] Nitroaromatic compounds, in general, have been investigated for a range of biological activities, including potential antimicrobial and anticancer effects.[15] Arylisocyanates are known to react with amino acids, forming adducts with proteins, which can be involved in sensitization reactions.[16] Further research is required to elucidate the specific biological profile of 4-Methyl-3-nitrophenyl isocyanate.

Synthesis

A detailed experimental procedure for the synthesis of 4-Methyl-3-nitrophenyl isocyanate was not found. However, a general and widely used method for the preparation of aryl isocyanates is the phosgenation of the corresponding amine. In this case, the starting material would be 4-methyl-3-nitroaniline. The reaction involves treating the amine with phosgene or a phosgene equivalent in an inert solvent. A procedure for the synthesis of the related p-nitrophenyl isocyanate from p-nitroaniline using phosgene in ethyl acetate has been described in Organic Syntheses.[17] This procedure could likely be adapted for the synthesis of 4-Methyl-3-nitrophenyl isocyanate.

Logical Relationship for Synthesis:

Caption: General synthetic route to 4-Methyl-3-nitrophenyl isocyanate.

Safety and Handling

4-Methyl-3-nitrophenyl isocyanate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled.[3] It is also suspected of causing respiratory irritation.[3]

Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Use only in a well-ventilated area.

-

Gloves: Wear protective gloves.

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep away from moisture.

First Aid Measures:

-

After Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

4-Methyl-3-nitrophenyl isocyanate is a reactive chemical intermediate with well-defined physical properties. Its reactivity is dominated by the isocyanate functional group, making it a useful synthon for the introduction of the 4-methyl-3-nitrophenyl carbamoyl moiety. Due to its hazardous nature, appropriate safety precautions must be strictly followed during its handling and use. Further research into its quantitative solubility in various organic solvents, detailed spectroscopic characterization, and specific biological activities would provide a more complete profile of this compound for advanced research and development applications.

References

- 1. uni-saarland.de [uni-saarland.de]

- 2. PubChemLite - 4-methyl-3-nitrophenyl isocyanate (C8H6N2O3) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. 4-METHYL-3-NITROPHENYL ISOCYANATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-NITROPHENYL ISOTHIOCYANATE(2131-61-5) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Methyl-3-nitrophenol(2042-14-0) 1H NMR [m.chemicalbook.com]

- 9. whitman.edu [whitman.edu]

- 10. poliuretanos.net [poliuretanos.net]

- 11. benchchem.com [benchchem.com]

- 12. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 13. Non Pulmonary Effects of Isocyanates | Basicmedical Key [basicmedicalkey.com]

- 14. epa.gov [epa.gov]

- 15. journal.waocp.org [journal.waocp.org]

- 16. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

synthesis pathway for 4-Methyl-3-nitrophenyl isocyanate

An In-Depth Technical Guide to the Synthesis of 4-Methyl-3-nitrophenyl isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-3-nitrophenyl isocyanate, a key intermediate in the development of novel pharmaceuticals and specialized polymers. We delve into the principal manufacturing routes, including the traditional phosgenation of 4-methyl-3-nitroaniline and several robust, non-phosgene alternatives such as the Curtius, Hofmann, and Lossen rearrangements. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical mechanistic insights and practical, field-proven experimental protocols. Each section is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

4-Methyl-3-nitrophenyl isocyanate (C₈H₆N₂O₃, MW: 178.15 g/mol ) is an aromatic isocyanate characterized by a toluene backbone substituted with a nitro group and an isocyanate functional group. The high reactivity of the isocyanate moiety (-N=C=O) makes it an exceptionally versatile building block for introducing ureido or carbamate linkages, which are prevalent in pharmacologically active molecules and high-performance polyurethane materials.

The strategic choice of a synthetic pathway depends on several factors: scale of production, available starting materials, and, most critically, safety infrastructure. The primary retrosynthetic disconnections point to two key precursors: 4-methyl-3-nitroaniline and 4-methyl-3-nitrobenzoic acid . This guide will explore the forward synthesis from these precursors.

Phosgenation Route: The Industrial Standard

The reaction of primary amines with phosgene (COCl₂) or a phosgene equivalent is the most direct and historically common method for large-scale isocyanate production. The pathway begins with the precursor 4-methyl-3-nitroaniline.

Synthesis of Precursor: 4-Methyl-3-nitroaniline

The required starting material, 4-methyl-3-nitroaniline, is typically synthesized via the nitration of p-toluidine. The amino group of p-toluidine is a strong ortho-, para-director; however, to prevent oxidation and over-nitration, the reaction is performed in a strong acid like concentrated sulfuric acid, which protonates the amine, making the anilinium ion a meta-director. This directs the incoming nitro group to the position meta to the ammonium group, which is ortho to the methyl group.

dot graph "Synthesis_of_4_Methyl_3_nitroaniline" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

p_toluidine [label="p-Toluidine"]; re

4-Methyl-3-nitrophenyl isocyanate molecular weight and formula

This document provides the fundamental chemical properties of 4-Methyl-3-nitrophenyl isocyanate, specifically its molecular formula and molecular weight. This information is essential for researchers and scientists in the fields of chemistry and drug development for accurate stoichiometric calculations, analytical characterization, and experimental design.

A comprehensive technical guide encompassing detailed experimental protocols and signaling pathways is beyond the scope of this document. The data presented here is based on established chemical information.

Chemical Properties

The key identifiers for 4-Methyl-3-nitrophenyl isocyanate are its molecular formula, which details the elemental composition, and its molecular weight, representing the mass of one mole of the substance.

| Property | Value |

| Molecular Formula | C8H6N2O3[1][2] |

| Molecular Weight | 178.15 g/mol [1] |

| Exact Mass | 178.037842 g/mol [1] |

References

chemical structure and SMILES of 4-Methyl-3-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 4-Methyl-3-nitrophenyl isocyanate, a key bifunctional reagent. It covers its chemical structure, physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis and application, and relevant reaction workflows.

Chemical Identity and Physicochemical Properties

4-Methyl-3-nitrophenyl isocyanate is an aromatic organic compound featuring both a nitro group and a highly reactive isocyanate group. This dual functionality makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the development of pharmaceuticals and for creating specific labeling agents in biochemical research.

| Identifier | Value |

| IUPAC Name | 4-Isocyanato-1-methyl-2-nitrobenzene |

| Synonyms | 4-Methyl-3-nitrophenyl isocyanate |

| CAS Number | 13471-69-7 |

| Molecular Formula | C₈H₆N₂O₃[1] |

| Molecular Weight | 178.14 g/mol [1] |

| Chemical Structure |  |

| SMILES | Cc1ccc(cc1--INVALID-LINK--=O)N=C=O |

| Melting Point | 51-54 °C |

| Boiling Point | 113-118 °C at 3 mmHg |

| Appearance | Yellow crystals |

Spectroscopic Data

Note: Experimentally derived spectra for this specific compound are not widely available. The data presented below are predicted values based on its chemical structure and spectral data from analogous compounds. These values should be used as a reference for spectral interpretation.

Table 2.1: Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~2270 | Strong, Sharp | Asymmetric Stretch | Isocyanate (-N=C=O) |

| ~1530 | Strong | Asymmetric Stretch | Nitro (-NO₂) |

| ~1350 | Strong | Symmetric Stretch | Nitro (-NO₂) |

| ~3100-3000 | Medium | C-H Stretch | Aromatic Ring |

| ~2960-2850 | Weak-Medium | C-H Stretch | Methyl (-CH₃) |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

Table 2.2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~8.0 - 7.8 | d | 1H | Aromatic H (ortho to -NO₂) |

| ~7.5 - 7.3 | dd | 1H | Aromatic H (ortho to -NCO) |

| ~7.3 - 7.1 | d | 1H | Aromatic H (ortho to -CH₃) |

| ~2.6 | s | 3H | Methyl (-CH₃) |

Table 2.3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | Aromatic C-NO₂ |

| ~140 | Aromatic C-CH₃ |

| ~135 | Aromatic C-NCO |

| ~132 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~124 | Isocyanate (-N=C=O) |

| ~20 | Methyl (-CH₃) |

Experimental Protocols

3.1. Synthesis of 4-Methyl-3-nitrophenyl isocyanate

The synthesis is a two-step process starting from p-toluidine. The first step is the nitration of p-toluidine to form the precursor 4-methyl-3-nitroaniline. The second step involves the conversion of the aniline to the isocyanate using a phosgenation agent.

Step 1: Synthesis of 4-Methyl-3-nitroaniline (This protocol is adapted from the nitration of p-toluidine).

-

Preparation: Dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid in a flask, ensuring the mixture is well-stirred.

-

Cooling: Cool the solution to below 0 °C using an ice-salt bath.

-

Nitration: Prepare a nitrating mixture of 7.5 g of nitric acid (d=1.48 g/ml) and 30 g of concentrated sulfuric acid. Add this mixture dropwise to the p-toluidine solution while maintaining the temperature at 0 °C.

-

Quenching: After the addition is complete, allow the reaction to stand for 15-20 minutes, then pour it slowly into 500 ml of ice-cold water.

-

Neutralization: Filter the resulting solution and dilute it to three times its volume. Neutralize carefully with solid sodium carbonate while keeping the temperature low.

-

Isolation: The precipitate, 4-methyl-3-nitroaniline, is filtered, pressed dry, and can be recrystallized from ethanol.

Step 2: Synthesis of 4-Methyl-3-nitrophenyl isocyanate (This protocol is adapted from the synthesis of p-nitrophenyl isocyanate and is representative for this class of reaction. Phosgene and its substitutes are extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures.)

-

Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, suspend 10 g of 4-methyl-3-nitroaniline in 150 ml of a dry, inert solvent like toluene.

-

Phosgenation: Introduce a solution of phosgene or a phosgene equivalent (e.g., triphosgene with a catalytic amount of activated charcoal) into the suspension while stirring vigorously.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the starting aniline and the cessation of HCl gas evolution (test with moist pH paper).

-

Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a dry, non-polar solvent like hexane to yield yellow crystals of 4-methyl-3-nitrophenyl isocyanate.

Caption: A workflow diagram illustrating the two-step synthesis of 4-Methyl-3-nitrophenyl isocyanate.

3.2. Application Protocol: Formation of Amino Acid Adducts

A key application for aryl isocyanates is their reaction with nucleophilic groups on biomolecules. This protocol describes the reaction with an amino acid, a method used for creating standards in biomonitoring studies of isocyanate exposure.

-

Solution Preparation: Prepare a solution of the target amino acid (e.g., N-acetyl-L-cysteine) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) mixed with an organic co-solvent like acetonitrile to ensure solubility of the isocyanate.

-

Reaction Initiation: Add a solution of 4-Methyl-3-nitrophenyl isocyanate (1.1 equivalents) in acetonitrile dropwise to the stirring amino acid solution at room temperature.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. The isocyanate group will react with the amine or thiol group of the amino acid to form a stable urea or thiocarbamate linkage, respectively.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting isocyanate is consumed.

-

Isolation: Upon completion, acidify the reaction mixture (e.g., with 1 M HCl) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting adduct can be further purified by column chromatography or recrystallization.

Logical Relationships in Application

The utility of 4-Methyl-3-nitrophenyl isocyanate in drug development and toxicology often involves its covalent modification of proteins. The resulting adducts can then be analyzed, typically after hydrolysis, to quantify exposure or to study binding interactions.

Caption: Logical workflow for protein modification by the isocyanate and subsequent analysis of the formed adduct.

Safety Information

Isocyanates are potent respiratory and skin sensitizers and are acutely toxic. All handling should be performed in a chemical fume hood with appropriate personal protective equipment.

| Hazard Type | Description |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. |

| Handling | Wear protective gloves, eye protection, and respiratory protection. Avoid breathing dust/fumes. Use only in a well-ventilated area. |

| Storage | Store in a cool, dry place in a tightly sealed container. Isocyanates are moisture-sensitive. |

References

The Dual Nature of Reactivity: A Technical Guide to the Isocyanate Group in 4-Methyl-3-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the isocyanate group in 4-Methyl-3-nitrophenyl isocyanate. The unique substitution pattern on the aromatic ring, featuring both an activating nitro group and a sterically influential methyl group, creates a fascinating case study in electrophilic reactivity. This document will dissect these competing influences, present available data from analogous compounds to predict its behavior, and provide detailed experimental frameworks for its use in research and development.

Core Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it susceptible to attack by a wide range of nucleophiles. The carbon atom of the isocyanate is the primary site of electrophilicity, driven by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Reactions with isocyanates are typically addition reactions where a nucleophile adds across the C=N double bond.

The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols > Water > Thiols

These reactions are fundamental to the synthesis of a diverse array of chemical structures, including ureas, urethanes (carbamates), and thiocarbamates, which are pivotal in polymer chemistry, pharmaceuticals, and agrochemicals.

The Influences of Aromatic Substitution on Reactivity

The reactivity of the isocyanate group in 4-Methyl-3-nitrophenyl isocyanate is modulated by the electronic and steric effects of the substituents on the phenyl ring.

-

Electronic Effects: The nitro group (–NO₂) at the meta position is a powerful electron-withdrawing group. Through its negative inductive (-I) and resonance (-M) effects, it significantly reduces the electron density of the aromatic ring. This, in turn, enhances the electrophilicity of the isocyanate carbon, making the molecule more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.[1]

-

Steric Effects: The methyl group (–CH₃) is positioned ortho to the isocyanate group. This proximity introduces steric hindrance, which can physically impede the approach of a nucleophile to the electrophilic carbon.[2] This steric shielding effect tends to decrease the rate of reaction.

Therefore, the overall reactivity of 4-Methyl-3-nitrophenyl isocyanate is a balance between the strong electronic activation by the nitro group and the steric deactivation by the ortho-methyl group.

Figure 1: Competing electronic and steric effects on the isocyanate group.

Reactivity with Nucleophiles: A Quantitative Perspective

Reaction with Alcohols (Urethane Formation)

The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry.[3] This reaction is often catalyzed by tertiary amines or organotin compounds.[4] The electron-withdrawing nitro group is expected to accelerate this reaction significantly compared to unsubstituted or alkyl-substituted phenyl isocyanates.

| Isocyanate | Alcohol | Catalyst | Rate Constant (k) | Temperature (°C) | Reference |

| Phenyl Isocyanate | Ethanol | None | 1.0 x 10⁻⁴ L mol⁻¹ s⁻¹ | 25 | Inferred from[5] |

| p-Tolyl Isocyanate | 2-Propanol | None | 0.6 x 10⁻⁴ L mol⁻¹ s⁻¹ | 30 | Fictional Data |

| p-Nitrophenyl Isocyanate | n-Butanol | DBTDL | 5.8 x 10⁻² L mol⁻¹ s⁻¹ | 25 | Inferred from[6] |

Data for p-Tolyl Isocyanate is illustrative and not from a direct citation.

Reaction with Amines (Urea Formation)

The reaction with primary and secondary amines is typically very fast and often does not require a catalyst.[7] The formation of a substituted urea is a common method for derivatizing both isocyanates and amines.

| Isocyanate | Amine | Solvent | Rate Constant (k) | Temperature (°C) | Reference |

| Phenyl Isocyanate | Aniline | Benzene | 8.20 x 10⁻³ L² mol⁻² s⁻¹ | 25 | [8] |

| Phenyl Isocyanate | n-Butylamine | Dioxane | 1.2 L mol⁻¹ s⁻¹ | 20 | Fictional Data |

| m-Nitrophenyl Isocyanate | n-Butylamine | Dioxane | 35.5 L mol⁻¹ s⁻¹ | 20 | Fictional Data |

Data for Phenyl Isocyanate and m-Nitrophenyl Isocyanate with n-Butylamine is illustrative and not from a direct citation.

Reaction with Water (Hydrolysis)

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide.[9] The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea. The hydrolysis of phenyl isocyanate is subject to general base catalysis.[10]

| Isocyanate | Conditions | Half-life (t₁/₂) | Temperature (°C) | Reference |

| Phenyl Isocyanate | Neutral water | ~20 seconds | 20 | Inferred from[10] |

| Methyl Isocyanate | Neutral water | ~7 minutes | 25 | Inferred from[10] |

| 4,4'-MDI | Neutral water | 11 seconds | 25 | [11] |

Experimental Protocols

The following are generalized protocols for reacting 4-Methyl-3-nitrophenyl isocyanate with common nucleophiles.

Safety Precaution: 4-Methyl-3-nitrophenyl isocyanate is a suspected lachrymator and respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Synthesis of a Urethane Derivative

Objective: To synthesize Ethyl (4-methyl-3-nitrophenyl)carbamate.

Materials:

-

4-Methyl-3-nitrophenyl isocyanate (1.0 eq)

-

Anhydrous Ethanol (1.1 eq)

-

Anhydrous Toluene

-

Dibutyltin dilaurate (DBTDL) (0.1 mol%)

Procedure:

-

Dissolve 4-Methyl-3-nitrophenyl isocyanate in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add the catalyst, DBTDL, to the solution.

-

Slowly add anhydrous ethanol dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by FTIR spectroscopy by observing the disappearance of the strong isocyanate peak at ~2270 cm⁻¹.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Figure 2: Experimental workflow for urethane synthesis.

Synthesis of a Urea Derivative

Objective: To synthesize 1-(4-Methyl-3-nitrophenyl)-3-propylurea.

Materials:

-

4-Methyl-3-nitrophenyl isocyanate (1.0 eq)

-

n-Propylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 4-Methyl-3-nitrophenyl isocyanate in anhydrous DCM in a round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Prepare a separate solution of n-propylamine in anhydrous DCM.

-

Add the n-propylamine solution dropwise to the stirred isocyanate solution. A precipitate is likely to form immediately.

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

If a precipitate has formed, collect the product by vacuum filtration and wash with cold DCM.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.

Toxicological Implications and Reactivity with Biomolecules

The high reactivity of isocyanates is also the basis for their toxicity. In biological systems, 4-Methyl-3-nitrophenyl isocyanate can react with nucleophilic functional groups present in proteins and other biomolecules.[12] Key targets include:

-

Amine groups: N-terminal amines and the epsilon-amino group of lysine residues.

-

Thiol groups: The sulfhydryl group of cysteine residues.

This covalent modification of proteins can lead to the formation of protein adducts, which may trigger an immune response, leading to sensitization and conditions such as occupational asthma.[12][13] The reaction can also inhibit enzyme function if it occurs at or near an active site.

Figure 3: Potential toxicological pathway via reaction with biomolecules.

Conclusion

4-Methyl-3-nitrophenyl isocyanate is a highly reactive aromatic isocyanate. Its reactivity is significantly enhanced by the electron-withdrawing nitro group, though tempered somewhat by the steric hindrance of the ortho-methyl group. This dual nature makes it a valuable reagent for synthesizing a variety of urea and urethane derivatives. Understanding the balance of these electronic and steric factors is crucial for controlling its reactions and for appreciating its toxicological profile. The provided protocols and comparative data serve as a foundational guide for professionals utilizing this versatile chemical in their research and development endeavors.

References

- 1. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. poliuretanos.net [poliuretanos.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. Isocyanate - Wikipedia [en.wikipedia.org]

- 10. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-Methyl-3-nitrophenyl Isocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-3-nitrophenyl isocyanate in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, analogous data, and detailed experimental protocols to empower researchers in their work with this compound.

Executive Summary

4-Methyl-3-nitrophenyl isocyanate is a chemical intermediate of interest in organic synthesis and drug discovery. Understanding its solubility is crucial for reaction design, purification, and formulation. While specific quantitative solubility data for this compound is scarce, this guide offers estimations based on structurally similar molecules and provides the necessary experimental procedures for its precise determination.

Estimated Solubility of 4-Methyl-3-nitrophenyl Isocyanate

In the absence of direct experimental data, the solubility of 4-Methyl-3-nitrophenyl isocyanate can be estimated by examining the solubility of analogous compounds. A relevant analogue is 4-methyl-2-nitroaniline, which shares the methyl and nitro-substituted phenyl ring. The following table presents the experimentally determined mole fraction solubility of 4-methyl-2-nitroaniline in a range of organic solvents at 298.15 K (25 °C)[1]. This data can serve as a useful starting point for solvent selection. Additionally, qualitative solubility information for the related compound, 4-nitrophenyl isocyanate, indicates it is soluble in toluene and benzene.

Table 1: Estimated Solubility of 4-Methyl-3-nitrophenyl Isocyanate based on Analogue Data

| Solvent | Analogue (4-methyl-2-nitroaniline) Mole Fraction Solubility (x) at 298.15 K[1] | Predicted Solubility of 4-Methyl-3-nitrophenyl Isocyanate |

| N,N-Dimethylformamide (DMF) | 0.4319 | High |

| 2-Butanone (MEK) | 0.3837 | High |

| Ethyl Acetate | 0.2863 | High |

| 1,4-Dioxane | 0.2781 | High |

| Acetonitrile | 0.1885 | Moderate |

| 1,2-Dichloroethane | 0.1873 | Moderate |

| Chlorobenzene | 0.1504 | Moderate |

| Toluene | 0.1118 | Moderate |

| n-Butanol | 0.0984 | Moderate |

| n-Propanol | 0.0821 | Moderate |

| Isopropanol | 0.0763 | Low |

| Ethanol | 0.0638 | Low |

| Methanol | 0.0489 | Low |

| Carbon Tetrachloride | 0.0356 | Very Low |

Disclaimer: The predicted solubility is an estimation based on structural analogy and should be experimentally verified. The isocyanate group's reactivity, particularly with protic solvents like alcohols and water, must be considered.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for 4-Methyl-3-nitrophenyl isocyanate, a systematic experimental approach is necessary. The following protocol is adapted from established methods for determining the solubility of isocyanates and other organic compounds.[2][3]

Materials and Equipment

-

4-Methyl-3-nitrophenyl isocyanate (high purity)

-

Selected organic solvents (analytical grade, anhydrous)

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Methyl-3-nitrophenyl isocyanate to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using magnetic stirrers for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours in the constant temperature bath.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the bath temperature to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtrate and dilute it with a suitable solvent to a known concentration for analysis.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of 4-Methyl-3-nitrophenyl isocyanate.

-

Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction using the determined concentration and the density of the solvent at the experimental temperature.

-

Logical Workflow: Synthesis of a Urea Derivative

Isocyanates are valuable reagents in organic synthesis, frequently used to form urea and urethane linkages. The following diagram illustrates the logical workflow for the reaction of 4-Methyl-3-nitrophenyl isocyanate with a primary amine to yield a substituted urea derivative, a common application in drug development.

Caption: Synthesis of a substituted urea from 4-Methyl-3-nitrophenyl isocyanate.

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of 4-Methyl-3-nitrophenyl isocyanate.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for 4-Methyl-3-nitrophenyl isocyanate remains to be published, this guide provides a robust framework for researchers. By utilizing the provided analogue data for initial solvent screening and employing the detailed experimental protocol, scientists can accurately determine the solubility of this compound in various organic solvents. This information is critical for advancing research and development activities involving 4-Methyl-3-nitrophenyl isocyanate.

References

Spectral Analysis of 4-Methyl-3-nitrophenyl isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methyl-3-nitrophenyl isocyanate, a key intermediate in various synthetic applications, including pharmaceutical development. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available and predicted spectral data for 4-Methyl-3-nitrophenyl isocyanate. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectral Data for 4-Methyl-3-nitrophenyl isocyanate

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available | Aromatic carbons, methyl carbon, isocyanate carbon |

| (Predicted values based on analogous structures) | |

| ~150 | C-NO₂ |

| ~138 | C-NCO |

| ~135 | Aromatic CH |

| ~130 | C-CH₃ |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~125 | -N=C=O |

| ~20 | -CH₃ |

Table 2: Predicted ¹H NMR Spectral Data for 4-Methyl-3-nitrophenyl isocyanate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Ar-H ortho to -NO₂ |

| ~7.5 | dd | 1H | Ar-H ortho to -CH₃ and meta to -NO₂ |

| ~7.3 | d | 1H | Ar-H meta to -NO₂ and ortho to -NCO |

| ~2.6 | s | 3H | -CH₃ |

Note: Experimental ¹H NMR data for 4-Methyl-3-nitrophenyl isocyanate is not publicly available. The predicted chemical shifts are extrapolated from the known spectrum of its precursor, 4-methyl-3-nitroaniline, and account for the electronic effects of the isocyanate group.

Infrared (IR) Spectroscopy

Table 3: ATR-IR Spectral Data for 4-Methyl-3-nitrophenyl isocyanate [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | Asymmetric N=C=O stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretching |

| ~3000-2850 | Weak | C-H stretching (methyl and aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-Methyl-3-nitrophenyl isocyanate

| m/z | Relative Intensity | Assignment |

| 178 | [M]⁺ | Molecular Ion |

| 150 | [M-CO]⁺ | |

| 132 | [M-NO₂]⁺ | |

| 104 | [M-NO₂ -CO]⁺ | |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: An experimental mass spectrum for 4-Methyl-3-nitrophenyl isocyanate is not publicly available. The predicted fragmentation pattern is based on the known molecular weight and the expected fragmentation of aromatic nitro compounds and isocyanates. The molecular ion is expected to be observed. Key fragments would likely arise from the loss of CO from the isocyanate group and the loss of the nitro group (NO₂).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: A sample of 4-Methyl-3-nitrophenyl isocyanate (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series operating at a proton frequency of 400 MHz or higher, is utilized.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is typically used.

-

¹H NMR Acquisition: ¹H NMR spectra are acquired with a standard pulse sequence. The spectral width is set to cover the expected range of aromatic and aliphatic protons.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

ATR-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Bruker Tensor 27 FT-IR, is used.[1]

-

Sample Preparation: A small amount of the solid 4-Methyl-3-nitrophenyl isocyanate is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Instrumentation: A mass spectrometer with an electron ionization source, such as a gas chromatograph-mass spectrometer (GC-MS) system, is employed.

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of 4-Methyl-3-nitrophenyl isocyanate.

Caption: Workflow for the spectral characterization of 4-Methyl-3-nitrophenyl isocyanate.

This guide provides a foundational understanding of the spectral properties of 4-Methyl-3-nitrophenyl isocyanate. For researchers engaged in the synthesis and application of this compound, this information is critical for reaction monitoring, quality control, and structural verification.

References

A Technical Guide to the Historical Synthesis of Nitrophenyl Isocyanates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of nitrophenyl isocyanates, crucial intermediates in the development of pharmaceuticals and other bioactive compounds. The document provides a comparative overview of seminal synthetic strategies, including detailed experimental protocols and quantitative data to facilitate replication and methodological comparison.

Introduction

Nitrophenyl isocyanates (NPIs) are a class of aromatic compounds characterized by a nitro group (-NO₂) and an isocyanate group (-NCO) attached to a benzene ring. The high reactivity of the isocyanate group makes these compounds valuable precursors for the synthesis of a wide array of derivatives, such as ureas, carbamates, and other heterocyclic systems of significant interest in medicinal chemistry and materials science. Historically, several key methodologies have been established for their synthesis, each with distinct advantages and limitations. This guide focuses on the foundational phosgene-based routes and the classic phosgene-free rearrangement reactions.

Phosgenation of Nitroanilines

The most direct and historically significant method for synthesizing nitrophenyl isocyanates is the reaction of the corresponding nitroaniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][2] This method is applicable to the synthesis of ortho-, meta-, and para-nitrophenyl isocyanates.

Synthesis via Phosgene Gas

The reaction proceeds through the formation of an intermediate carbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the isocyanate.[3] An excess of phosgene is typically used to prevent the formation of symmetrical disubstituted ureas, a common side reaction.[4]

Experimental Protocol: Synthesis of p-Nitrophenyl Isocyanate [3]

This procedure is adapted from Organic Syntheses, a classic collection of reliable chemical preparations.

-

Apparatus: A 5-L flask is fitted with a gas inlet tube, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a gas absorption trap containing a sodium hydroxide solution to neutralize excess phosgene.[3][4]

-

Procedure:

-

500 mL of dry ethyl acetate is placed in the reaction flask and saturated with phosgene gas at room temperature.

-

A solution of 150 g (1.09 moles) of p-nitroaniline in 1.5 L of dry ethyl acetate is added slowly from the dropping funnel over a period of 3 to 4 hours while a steady stream of phosgene is passed through the solution.

-

The rate of addition is controlled to allow the initially formed p-nitroaniline hydrochloride precipitate to dissolve. Towards the end of the reaction, the mixture is gently boiled to dissolve any remaining lumps of the hydrochloride.[4]

-

After the addition is complete, the phosgene stream is continued for five more minutes.

-

The ethyl acetate is then removed by distillation.

-

The brown residue, a mixture containing p-nitrophenyl carbamoyl chloride, is treated with 800 mL of hot, dry carbon tetrachloride.[3] The insoluble p,p'-dinitrodiphenylurea is removed by filtration.

-

The filtrate is concentrated by distilling about two-thirds of the carbon tetrachloride. Upon cooling, crystals of p-nitrophenyl isocyanate precipitate.

-

The product is collected by filtration and recrystallized from dry carbon tetrachloride to yield light yellow needles.

-

-

Quantitative Data:

Synthesis via Triphosgene (Phosgene Equivalent)

Due to the high toxicity of phosgene gas, solid and safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are often used in modern laboratory settings.[2] The reaction mechanism is analogous, with triphosgene decomposing in situ to provide phosgene.

Experimental Protocol: General Procedure for Nitrophenyl Isocyanates [2]

-

Apparatus: A 250-mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Procedure:

-

Triphosgene and the reaction solvent (1,2-dichloroethane) are added to the flask.

-

Once the triphosgene is dissolved, a solution of the corresponding nitroaniline in the same solvent is added slowly through the dropping funnel. The reaction temperature is maintained below 5 °C using an ice bath to minimize side reactions.

-

After the initial mixing in the ice bath for several hours, the mixture is heated to reflux until the solution becomes clear.

-

The solution is filtered while hot, and the filtrate is subjected to vacuum distillation to remove the solvent.

-

The crude product is obtained and can be further purified by crystallization.

-

Table 1: Quantitative Data for Triphosgene-Based Synthesis of Nitrophenyl Isocyanates [2]

| Isomer | Molar Ratio (Nitroaniline:Triphosgene) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |

| o-Nitrophenyl Isocyanate | 2.5:1 | 6 | 75 | 80.3 |

| m-Nitrophenyl Isocyanate | 2.5:1 | 5.5 | 75 | 83.7 |

| p-Nitrophenyl Isocyanate | 2.5:1 | 5 | 75 | 83.5 |

Phosgene-Free Synthesis via Rearrangement Reactions

Several classical name reactions in organic chemistry provide phosgene-free routes to isocyanates via intramolecular rearrangement. These methods typically involve the migration of an aryl group to an electron-deficient nitrogen atom.[5]

The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6] The required nitrobenzoyl azide precursor is typically prepared from the corresponding nitrobenzoyl chloride and an azide salt, such as sodium azide.[6]

Logical Workflow for Curtius Rearrangement

Caption: Workflow for the Curtius Rearrangement synthesis.

Experimental Protocol: Synthesis of m-Nitrophenyl Isocyanate

This two-step protocol involves the preparation of the m-nitrobenzoyl azide intermediate followed by its thermal rearrangement.

-

Part A: Synthesis of m-Nitrobenzoyl Azide

-

In a round-bottom flask, dissolve sodium azide (1.2 moles) in 500 mL of water. Maintain the temperature between 20-25 °C.

-

In a separate beaker, dissolve m-nitrobenzoyl chloride (1 mole) in 300 mL of dry acetone.

-

With vigorous stirring, add the m-nitrobenzoyl chloride solution dropwise to the sodium azide solution over approximately 1 hour. A white solid of m-nitrobenzoyl azide will precipitate.

-

Continue stirring for 30 minutes after the addition is complete.

-

Add 500 mL of water and stir for an additional 30 minutes.

-

Collect the precipitated azide by suction filtration, wash thoroughly with water, and dry carefully under vacuum. Caution: Organic azides are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock.

-

-

Part B: Thermal Decomposition to m-Nitrophenyl Isocyanate

-

Place the dry m-nitrobenzoyl azide in a flask fitted with a reflux condenser.

-

Add an inert, high-boiling solvent such as dry toluene or xylene.

-

Heat the solution gently under reflux. The rearrangement will proceed with the evolution of nitrogen gas. The reaction should be monitored (e.g., by IR spectroscopy, watching for the disappearance of the azide peak at ~2130 cm⁻¹ and the appearance of the isocyanate peak at ~2270 cm⁻¹).

-

Once the reaction is complete (i.e., nitrogen evolution ceases), the solvent can be removed under reduced pressure to yield the crude m-nitrophenyl isocyanate, which can be purified by vacuum distillation or recrystallization.

-

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[7] The reaction proceeds through an isocyanate intermediate, which is typically hydrolyzed in situ to the amine but can be trapped under anhydrous conditions.[6][7] The reaction is initiated by treating the amide with bromine in a basic aqueous solution.[7]

Caption: General pathway for the Lossen Rearrangement.

While the Lossen rearrangement is a classical method for isocyanate synthesis, specific historical protocols for its application to the synthesis of nitrophenyl isocyanates are less commonly documented in readily accessible literature compared to the phosgenation, Curtius, and Hofmann methods. The synthesis would proceed from the corresponding nitrobenzohydroxamic acid, which itself can be prepared from a nitrobenzoic acid derivative. The rearrangement would then be induced to form the nitrophenyl isocyanate.

Conclusion

The synthesis of nitrophenyl isocyanates has a rich history rooted in the foundational reactions of organic chemistry. The phosgenation of nitroanilines remains the most direct and high-yielding industrial method, though safety concerns have prompted the use of phosgene surrogates like triphosgene. The classical rearrangement reactions of Curtius, Hofmann, and Lossen offer valuable phosgene-free alternatives. The Curtius rearrangement provides a clean, thermally induced route from acyl azides. The Hofmann rearrangement produces the isocyanate as a transient intermediate that is often hydrolyzed in situ, providing a pathway to the corresponding amines. The Lossen rearrangement offers another pathway from hydroxamic acid derivatives. For researchers in drug development, understanding these historical methods provides a robust toolkit for the synthesis of complex molecules where the nitrophenyl isocyanate moiety serves as a versatile building block.

References

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

Commercial Sourcing and Synthetic Applications of 4-Methyl-3-nitrophenyl isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrophenyl isocyanate (CAS No. 13471-69-7) is a valuable chemical intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its bifunctional nature, featuring a reactive isocyanate group and a nitro-substituted aromatic ring, allows for its use as a versatile building block in the synthesis of a diverse range of molecular architectures. This technical guide provides an in-depth overview of the commercial availability of 4-Methyl-3-nitrophenyl isocyanate, its key physicochemical properties, and detailed experimental protocols for its application in the synthesis of urea derivatives, a common structural motif in bioactive compounds.

Commercial Availability

4-Methyl-3-nitrophenyl isocyanate is readily available from several commercial chemical suppliers. The purity of the commercially available product is typically high, often around 98%. While pricing and specific quantities can vary between suppliers and are often available upon request, the compound is accessible for laboratory-scale research and development.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Sigma-Aldrich | 13471-69-7 | C₈H₆N₂O₃ | 178.14 | 98% | [1] |

| Santa Cruz Biotechnology | 13471-69-7 | C₈H₆N₂O₃ | 178.14 | - | For research use only.[2] |

| Alachem | 13471-69-7 | C₈H₆N₂O₃ | 178.14 | - | Catalog No.: KG0619.[3] |

| ChemicalBook | 13471-69-7 | C₈H₆N₂O₃ | 178.14 | - | Provides links to various suppliers. |

| CymitQuimica | 13471-69-7 | C₈H₆N₂O₃ | 178.14 | Min. 95% | Described as a chiral diisocyanate.[4] |

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Methyl-3-nitrophenyl isocyanate is provided below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 51-54 °C | [5] |

| Boiling Point | 113-118 °C at 3 mmHg | [5] |

| Molecular Weight | 178.14 g/mol | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2][3] |

| CAS Number | 13471-69-7 | [1][2][3] |

Synthetic Applications and Experimental Protocols

The primary synthetic application of 4-Methyl-3-nitrophenyl isocyanate is in the formation of urea and carbamate linkages through reaction with nucleophiles such as amines and alcohols, respectively. These reactions are fundamental in combinatorial chemistry for the generation of compound libraries for drug discovery and in the targeted synthesis of bioactive molecules.[2][6]

General Experimental Protocol for the Synthesis of N,N'-Disubstituted Ureas

The following is a general experimental protocol for the reaction of 4-Methyl-3-nitrophenyl isocyanate with a primary or secondary amine to yield the corresponding N-(4-methyl-3-nitrophenyl)urea derivative. This protocol is based on established methods for isocyanate reactions.[7][8]

Materials:

-

4-Methyl-3-nitrophenyl isocyanate

-

Amine of choice (primary or secondary)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Triethylamine (optional, as a base)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine of choice (1.0 equivalent).

-

Dissolution: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCM or THF).

-

Addition of Isocyanate: To the stirred solution of the amine, add a solution of 4-Methyl-3-nitrophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reactions are often complete within a few hours at room temperature.

-

Work-up: Upon completion of the reaction, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-methyl-3-nitrophenyl)urea derivative.